molecular formula C7H9BrN2 B6206714 2-bromo-4-(propan-2-yl)pyrimidine CAS No. 1215071-93-4

2-bromo-4-(propan-2-yl)pyrimidine

Cat. No.: B6206714
CAS No.: 1215071-93-4
M. Wt: 201.1
InChI Key:
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Description

2-bromo-4-(propan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Future Directions

Pyrimidine derivatives, including 2-bromo-4-(propan-2-yl)pyrimidine, have been the focus of numerous research studies due to their wide range of biological activities. Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be a focus of future research .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4-(propan-2-yl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition is achieved through a process known as nucleophilic aromatic substitution (S_NAr) . The compound undergoes a highly regioselective nucleophilic attack, favoring the formation of C-4 substituted products .

Biochemical Pathways

The inhibition of protein kinases by this compound affects cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This can lead to the suppression of cancer cell growth and proliferation .

Pharmacokinetics

The compound’s hydrophobic character, particularly at the 4-position of the pyrimidine ring, is expected to enhance its binding affinity with the serotonin (5-ht) receptor sites , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of collagen prolyl-4-hydroxylase . This leads to a significant reduction in the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might have potential anti-fibrotic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity at the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that the compound’s action could be influenced by the presence of other substituents on the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(propan-2-yl)pyrimidine typically involves the bromination of 4-(propan-2-yl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-4-(propan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(propan-2-yl)pyrimidine
  • 2-fluoro-4-(propan-2-yl)pyrimidine
  • 2-iodo-4-(propan-2-yl)pyrimidine

Uniqueness

2-bromo-4-(propan-2-yl)pyrimidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative often exhibits different reactivity patterns and can be more suitable for certain types of chemical transformations, such as coupling reactions.

Properties

IUPAC Name

2-bromo-4-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNZBRIMNNSRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-93-4
Record name 2-bromo-4-(propan-2-yl)pyrimidine
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